

Ulixertinib exposure-response modeling for cardiac safety

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Compound Focus: Ulixertinib

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Quantitative Summary of Cardiac Safety Findings

The following table summarizes the core quantitative findings from the phase I study on **ulixertinib**'s effect on the QTc interval.

Parameter	Cycle 1, Day 1	Cycle 1, Day 15
Heart Rate Change (mean max Δ)	+5.6 bpm	+7.0 bpm
Δ QTcSS at Cmax (ms)	-0.529 ms (90% CI: -6.621, 5.562)	-9.202 ms (90% CI: -22.505, 4.101)
Concentration-QTc Slope	+0.53 ms per μ g/mL (90% CI: -1.343, 2.412)	+1.16 ms per μ g/mL (90% CI: -1.732, 4.042)
Effect on PR & QRS Intervals	No meaningful effect	No meaningful effect

Conclusion: The study concluded that **ulixertinib**, at the clinically relevant dose of 600 mg twice daily, carries a **low risk** for QT/QTc prolongation or other adverse effects on electrocardiogram (ECG) parameters

[1] [2].

Detailed Experimental Protocol

The cardiac safety data was generated using a robust, intensive ECG collection and analysis strategy integrated into a phase I clinical trial (NCT01781429) [1] [2] [3].

• 1. Study Design and Population

- This was a **first-in-human, two-part, open-label, multicenter phase I study**.
- The analysis included **105 adult patients** with advanced solid tumors (24 in dose-escalation, 81 in cohort-expansion).
- The Recommended Phase 2 Dose (RP2D) was established as **600 mg taken orally twice daily** [2].

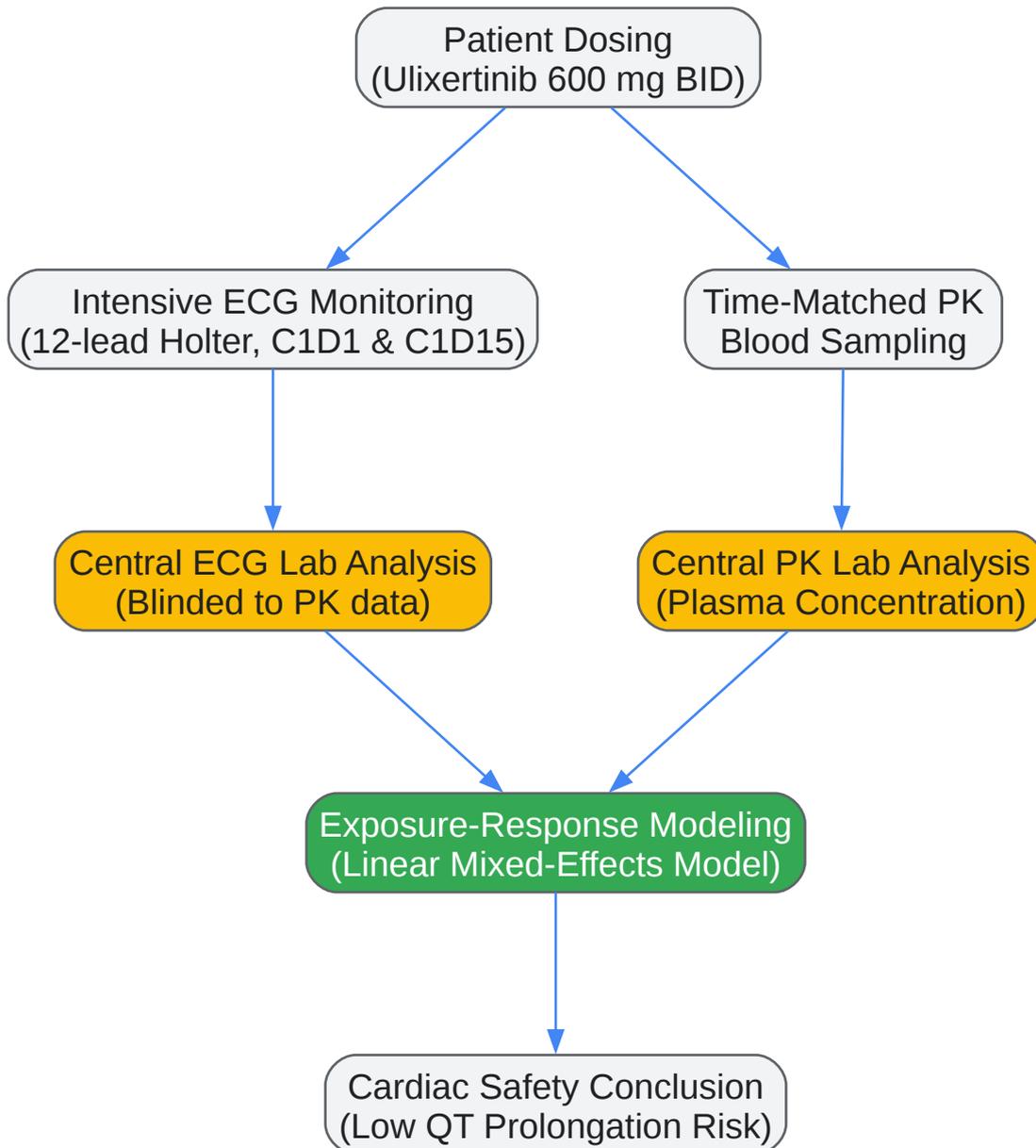
• 2. ECG and Pharmacokinetic (PK) Data Collection

- **ECG Recording:** Continuous 12-lead ECG data was collected using digital Holter recorders (M12R, Global Instrumentation) for 12 hours on **Cycle 1 Day 1 (C1D1)** and **Cycle 1 Day 15 (C1D15)** [2].
- **ECG Extraction:** Triplicate standard 12-lead ECGs were extracted at pre-specified timepoints matched with PK sampling: pre-dose (0h) and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose [2].
- **PK Sampling:** Time-matched blood samples were collected to determine plasma concentrations of **ulixertinib** [1] [2].
- **Core Laboratory Analysis:** All ECG data was analyzed by a central, specialized ECG core laboratory (Bioclinica Inc.), which was blinded to the PK data to avoid bias [2].

• 3. Exposure-Response (ER) Modeling Analysis

- **Primary Analysis Method:** The relationship between drug exposure (plasma concentration) and its effect on the QTc interval was formally evaluated using a **linear mixed-effects ER model** [1] [3].
- **QTc Metric:** The study-specific corrected QT interval (QTcSS) was used as the primary endpoint [1].
- **Model Output:** The model produced a **concentration-QTc regression slope**, which estimates the change in QTc (in milliseconds) per unit increase in drug concentration ($\mu\text{g/mL}$). A shallow, non-significant slope indicates a low risk of QT prolongation [1] [3].
- **Prediction at Cmax:** The model was used to predict the mean change in QTc from baseline at the geometric mean maximum plasma concentration (Cmax) observed at the RP2D [1].

The workflow below illustrates the integration of this methodology into the early-phase clinical trial.



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Paradigm Shift in Cardiac Safety Assessment

The strategy used for **ulixertinib** reflects a modern regulatory-accepted approach to evaluating proarrhythmic risk. The diagram below contrasts this with the traditional method.



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This modern approach offers key advantages [3]:

- **Earlier Insight:** Identifies potential cardiac risks earlier in the drug development process.
- **Real-World Relevance:** Uses data from the actual target patient population, who often have complex medical backgrounds.
- **Resource Efficiency:** Is less costly and requires fewer participants than a traditional TQT study, while providing a more comprehensive analysis of the continuous concentration-effect relationship.

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